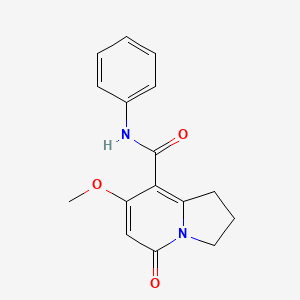![molecular formula C7H6BrN3 B2448081 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1557624-66-4](/img/structure/B2448081.png)
3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine” is a compound with the molecular weight of 212.05 . It belongs to the class of triazolopyridine . The IUPAC name of this compound is 7-bromo-3-methyl [1,2,4]triazolo [4,3-a]pyridine .
Synthesis Analysis
The synthesis of triazolopyridine derivatives involves the use of chlorinated agents like NCS for hydrazones under very mild conditions . The synthesis of these compounds has been achieved by various techniques .Chemical Reactions Analysis
Triazole compounds, including “3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine” include a molecular weight of 212.05 . More specific physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine:
Pharmaceutical Development
3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive compounds. Researchers have explored its use in developing new drugs targeting a range of diseases, including cancer, cardiovascular disorders, and neurological conditions .
Antimicrobial Agents
This compound has shown promising results as an antimicrobial agent. Studies have demonstrated its efficacy against a variety of bacterial and fungal pathogens. The triazolo[4,3-a]pyridine core is particularly effective in disrupting microbial cell walls and inhibiting essential enzymes, making it a valuable candidate for new antibiotic development .
Enzyme Inhibition
3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has been investigated for its ability to inhibit specific enzymes. This property is crucial in the design of enzyme inhibitors that can regulate metabolic pathways and treat diseases such as diabetes and hypertension. Its structure allows for high specificity and potency in enzyme inhibition .
Material Science Applications
Beyond its biological applications, this compound is also explored in material science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers are investigating its potential to improve the efficiency and stability of these devices .
Catalysis
In the field of catalysis, 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine serves as a ligand in various catalytic reactions. Its ability to stabilize transition states and facilitate electron transfer makes it an effective catalyst in organic synthesis. This application is particularly valuable in the development of green chemistry processes .
Agricultural Chemistry
This compound is also studied for its potential use in agricultural chemistry. It has been shown to possess insecticidal and herbicidal properties, making it a candidate for developing new agrochemicals. Its effectiveness in pest control and crop protection can contribute to sustainable agricultural practices .
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for synthesizing novel therapeutic agents. Its versatility allows for the creation of compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This makes it a valuable tool in drug discovery and development .
Chemical Biology
Finally, this compound is utilized in chemical biology to study biological processes at the molecular level. Its ability to interact with various biomolecules, such as proteins and nucleic acids, enables researchers to investigate cellular mechanisms and develop new diagnostic tools. This application is essential for advancing our understanding of complex biological systems .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The interaction with these targets can lead to changes in cellular processes, potentially altering the disease state.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, cell growth, and differentiation .
Pharmacokinetics
A similar compound, 7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, has been reported to have high gi absorption and bbb permeability, suggesting good bioavailability .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential therapeutic effects.
Direcciones Futuras
Triazolopyridines, including “3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine”, have many pharmaceutical applications due to their biological activity . They are being studied for their antimicrobial, antioxidant, and antiviral potential . The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a future direction .
Propiedades
IUPAC Name |
3-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFFEYGTRZMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1557624-66-4 |
Source


|
| Record name | 3-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)

![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)
![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)

![1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448007.png)


![5-Methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2448014.png)
![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)
![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)

![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)
